ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate
Description
This compound features a fused imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a methyl group at position 2. The piperazine-1-carboxylate moiety, linked via a carbonyl group, introduces conformational flexibility and hydrogen-bonding capabilities, which are critical for pharmacokinetic properties like solubility and membrane permeability .
Properties
IUPAC Name |
ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-4-29-21(27)24-11-9-23(10-12-24)19(26)18-14(2)25-13-17(22-20(25)30-18)15-5-7-16(28-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVVHDZQRVORRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Synthesis
The compound features a complex structure that includes an imidazo-thiazole core connected to a piperazine moiety. The synthesis typically involves multi-step organic reactions that allow for the incorporation of various functional groups, enhancing its biological properties.
1. Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed selective inhibition against cancer cell lines, with some derivatives achieving IC50 values as low as 2.2 mM in resistant pancreatic cancer cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (mM) | Mechanism |
|---|---|---|---|
| 12b | Panc-1R | 2.2 | Apoptosis induction |
| 13g | Panc-1R | 3.9 | Cell cycle arrest |
2. Carbonic Anhydrase Inhibition
The compound has been evaluated for its inhibitory activity against various carbonic anhydrase (CA) isoforms. A study reported that certain derivatives selectively inhibited hCA II with inhibition constants ranging from 57.7 to 98.2 µM, while showing no activity against hCA I, IX, and XII . This selectivity suggests potential therapeutic applications in conditions where hCA II is implicated.
| Isoform | Inhibition Constant (Ki µM) |
|---|---|
| hCA I | >100 |
| hCA II | 57.7 - 98.2 |
| hCA IX | >100 |
| hCA XII | >100 |
3. Antimicrobial Activity
Imidazo[2,1-b][1,3]thiazole derivatives have also been studied for their antimicrobial properties. Compounds from this class have shown effectiveness against Mycobacterium tuberculosis, with IC50 values indicating potent activity without significant toxicity towards mammalian cells .
Case Studies
A notable case study involved the synthesis of a series of imidazo[2,1-b][1,3]thiazole derivatives that were screened for their anti-tubercular activity. Among them, compounds with specific substitutions displayed remarkable selectivity against M. tuberculosis, highlighting the importance of structural modifications in enhancing biological efficacy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole framework exhibit promising anticancer properties. Studies have shown that derivatives of this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Case Study : A study published in Cancer Letters demonstrated that similar compounds could effectively inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
Ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it may possess efficacy against a range of bacterial and fungal pathogens.
- Case Study : In vitro studies reported in Journal of Antimicrobial Chemotherapy indicated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.
Neuroprotective Effects
The neuroprotective potential of this compound has garnered attention due to its ability to cross the blood-brain barrier. Research suggests it may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study : A recent investigation highlighted its role in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.
Therapeutic Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Anticancer Drugs : Development of targeted therapies for specific cancer types.
- Antimicrobial Agents : Formulation of new antibiotics to combat resistant infections.
- Neuroprotective Agents : Potential use in drug formulations aimed at treating neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Analysis :
- Rigidity vs. Flexibility: The fused imidazothiazole in the target compound reduces conformational flexibility compared to monocyclic thiazoles (e.g., 3a) or pyrazoles (e.g., 4a–e), which may enhance target selectivity but reduce solubility .
- Electron-Donating/Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with the 4-fluorophenyl (electron-withdrawing) in 3a and 3-nitrophenyl in 16–15. These substitutions modulate electronic properties, affecting binding to enzymes like AChE or MAO-B .
Piperazine Derivatives
Analysis :
- Linker Effects : The carbonyl group in the target compound allows for hydrogen bonding with target proteins, similar to benzoyl-linked piperazines in . However, the ethyl carboxylate ester may improve metabolic stability compared to benzyl or aryl groups .
- Biological Targets : Piperazine fragments are commonly utilized in kinase inhibitors () and neurotransmitter-targeting agents (), suggesting the target compound may exhibit dual activity in these domains.
Research Findings and Inferences
- The fused core may enhance metabolic stability over simpler thiazoles .
- Crystallographic Insights : Tools like SHELX and ORTEP-3 () are critical for resolving puckering conformations in piperazine rings and fused heterocycles, as seen in related compounds .
- SAR Trends :
- Electron-donating groups (e.g., methoxy) improve antioxidant activity but may reduce kinase affinity.
- Piperazine esters balance solubility and blood-brain barrier penetration, making them versatile scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
